molecular formula C21H18N4O2 B2377978 3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1171578-84-9

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B2377978
CAS No.: 1171578-84-9
M. Wt: 358.401
InChI Key: QKDSBZXDAYYWLK-UHFFFAOYSA-N
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Description

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that features a combination of pyrrolidinone, oxadiazole, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone, oxadiazole, and benzonitrile derivatives. Examples are:

Uniqueness

The uniqueness of 3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

3-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound can be described by the following structural formula:

C20H19N5O2\text{C}_{20}\text{H}_{19}\text{N}_5\text{O}_2

Key Characteristics

PropertyValue
Molecular Weight365.40 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranging from 6.26 μM to 20.46 μM depending on the formulation and testing conditions.
  • A549 (Lung Cancer) : Similar promising results were observed with IC50 values around 16.00 μM in 3D assays .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells.

Pharmacological Studies

A detailed analysis of pharmacological studies reveals that compounds with similar structures exhibit varied biological activities:

Compound NameActivity TypeIC50 (μM)Reference
1-(2-Methylphenyl)-5-oxopyrrolidinAnticancer7.4
Benzimidazole DerivativesAntitumor6.48
Thiadiazole DerivativesCytotoxicity45.2

Study 1: In Vitro Evaluation

In vitro studies conducted on MCF-7 and A549 cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 μM. Flow cytometry analyses confirmed that the mechanism involved apoptosis induction, characterized by increased annexin V staining .

Study 2: In Vivo Efficacy

In vivo studies using murine models indicated that treatment with the compound resulted in a marked reduction in tumor size compared to control groups. Tumor growth inhibition was observed at dosages correlating with in vitro findings, reinforcing its potential as an effective anticancer agent .

Properties

IUPAC Name

3-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-5-2-3-7-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-4-6-15(9-16)11-22/h2-9,18H,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDSBZXDAYYWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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